molecular formula C15H21NO4 B15272172 2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid

2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid

Cat. No.: B15272172
M. Wt: 279.33 g/mol
InChI Key: PTHNCEBWMFUZNL-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid is a compound with the molecular formula C17H25NO4. It is a derivative of amino acids and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amines .

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protective group, allowing the compound to participate in various biochemical pathways without premature reactions. The hexanoic acid moiety can interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid is unique due to its specific combination of the benzyloxycarbonyl protective group and the hexanoic acid moiety. This combination allows for versatile applications in both synthetic and biological contexts, making it a valuable compound in research and industry .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

4-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C15H21NO4/c1-3-11(2)9-13(14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,19)(H,17,18)

InChI Key

PTHNCEBWMFUZNL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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